molecular formula C13H12FN3O2S B8655147 N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide CAS No. 923291-76-3

N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide

Cat. No. B8655147
M. Wt: 293.32 g/mol
InChI Key: KTKSEBNHLQFGIL-UHFFFAOYSA-N
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Patent
US07176310B1

Procedure details

To a solution of 2-methanesulfinylpyrimidine-5-carboxylic acid (4-fluorophenyl)amide (39 mg, 0.14 mmol) in THF (1 mL) was added β-mercaptoethanol (20 μL, 0.28 mmol) followed by DBU (43 μL, 0.28 mmol). After 15 min the reaction was quenched with 40 mL 1% HCl, resulting in the formation of solids. The solids were collected by filtration and washed with water. The filtrate was extracted with dichloromethane to afford a white solid after concentration. These were combined with the solids isolated from the filtration and passed through a plug of SiO2 using 60% ethyl acetate/hexane to afford a white solid. After trituration with dichloromethane/hexane, 19.3 mg (47% yield) of titled product was obtained. API-MS m/z 294 (MH+), 292 (M−H)−.
Name
2-methanesulfinylpyrimidine-5-carboxylic acid (4-fluorophenyl)amide
Quantity
39 mg
Type
reactant
Reaction Step One
Quantity
20 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
43 μL
Type
reactant
Reaction Step Two
[Compound]
Name
SiO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
dichloromethane hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
47%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([C:11]2[CH:12]=[N:13][C:14]([S:17]([CH3:19])=O)=[N:15][CH:16]=2)=[O:10])=[CH:4][CH:3]=1.SC[CH2:22][OH:23].C1CCN2C(=NCCC2)CC1.ClCCl.CCCCCC>C1COCC1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([C:11]2[CH:12]=[N:13][C:14]([S:17][CH2:19][CH2:22][OH:23])=[N:15][CH:16]=2)=[O:10])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
2-methanesulfinylpyrimidine-5-carboxylic acid (4-fluorophenyl)amide
Quantity
39 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)NC(=O)C=1C=NC(=NC1)S(=O)C
Name
Quantity
20 μL
Type
reactant
Smiles
SCCO
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
43 μL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Three
Name
SiO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
dichloromethane hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 15 min the reaction was quenched with 40 mL 1% HCl
Duration
15 min
CUSTOM
Type
CUSTOM
Details
resulting in the formation of solids
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
to afford a white solid
CONCENTRATION
Type
CONCENTRATION
Details
after concentration
CUSTOM
Type
CUSTOM
Details
isolated from the filtration
CUSTOM
Type
CUSTOM
Details
to afford a white solid

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)NC(=O)C=1C=NC(=NC1)SCCO
Measurements
Type Value Analysis
AMOUNT: MASS 19.3 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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